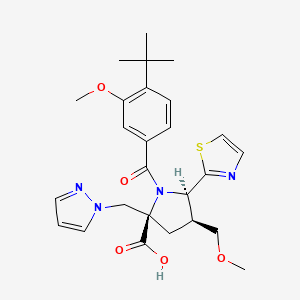
Pyridin-2-yl-(4-pyridin-2-yl-thiazol-2-yl)-amine
Vue d'ensemble
Description
Isocitric acid is a naturally occurring compound that plays a crucial role in the citric acid cycle, which is a key metabolic pathway in all aerobic organisms. It is an intermediate in the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, thereby generating energy. Isocitric acid is structurally similar to citric acid but has a different arrangement of hydroxyl and carboxyl groups.
Applications De Recherche Scientifique
Isocitric acid has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for calibrating instruments and validating methods.
Biology: Plays a role in metabolic studies and is used to investigate the citric acid cycle.
Medicine: Isocitric acid and its derivatives are studied for their potential antioxidant properties and their role in combating oxidative stress.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isocitric acid can be synthesized through the isomerization of citric acid. This process involves the use of specific enzymes such as aconitase, which catalyzes the reversible isomerization of citric acid to isocitric acid via cis-aconitate. The reaction conditions typically require a buffered aqueous solution at a pH that favors the enzyme’s activity.
Industrial Production Methods
Industrial production of isocitric acid is often carried out using microbial fermentation. The yeast Yarrowia lipolytica is commonly employed for this purpose. The fermentation process involves growing the yeast in a medium containing a carbon source such as glucose or ethanol. The production can be optimized by regulating key enzymes and aeration conditions. For instance, high aeration and the addition of metabolic regulators like iron and itaconic acid can significantly enhance the yield of isocitric acid .
Analyse Des Réactions Chimiques
Types of Reactions
Isocitric acid undergoes several types of chemical reactions, including:
Oxidation: Isocitric acid can be oxidized to alpha-ketoglutaric acid in the presence of the enzyme isocitrate dehydrogenase.
Reduction: It can be reduced to citric acid under specific conditions.
Substitution: Isocitric acid can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: The oxidation of isocitric acid typically requires the presence of NAD+ or NADP+ as coenzymes.
Reduction: Reduction reactions may involve reducing agents such as sodium borohydride.
Substitution: Substitution reactions often require catalysts or specific reaction conditions such as acidic or basic environments.
Major Products
Alpha-ketoglutaric acid: Formed through the oxidation of isocitric acid.
Citric acid: Can be produced by the reduction of isocitric acid.
Mécanisme D'action
Isocitric acid exerts its effects primarily through its role in the citric acid cycle. It is converted to alpha-ketoglutaric acid by the enzyme isocitrate dehydrogenase, a reaction that also produces NADH or NADPH. These molecules are essential for the production of ATP, the energy currency of the cell. Additionally, isocitric acid has been shown to have antioxidant properties, which may be mediated through its ability to chelate metal ions and scavenge free radicals .
Comparaison Avec Des Composés Similaires
Isocitric acid is similar to other intermediates in the citric acid cycle, such as citric acid and alpha-ketoglutaric acid. it is unique in its specific arrangement of functional groups, which allows it to participate in distinct biochemical reactions. Compared to citric acid, isocitric acid has an additional hydroxyl group, making it more reactive in certain chemical processes. Alpha-ketoglutaric acid, on the other hand, is a key intermediate in amino acid metabolism and has different functional properties .
List of Similar Compounds
- Citric acid
- Alpha-ketoglutaric acid
- Malic acid
- Succinic acid
Is there anything else you would like to know about isocitric acid?
Propriétés
IUPAC Name |
N,4-dipyridin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c1-3-7-14-10(5-1)11-9-18-13(16-11)17-12-6-2-4-8-15-12/h1-9H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCUBTFYRLAMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone](/img/structure/B1672381.png)


![N-(7-chloro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide](/img/structure/B1672388.png)
![[4-[2-Fluoro-4-(1-methoxyethyl)phenyl]piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone](/img/structure/B1672390.png)
![(Z)-4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-5-hydroxy-2-phenylpent-1-enyl)phenol](/img/structure/B1672391.png)

![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-(1-methylpiperidin-4-yl)oxybenzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672393.png)


![(5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone](/img/structure/B1672396.png)
![2-[((1S)-1-{1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}ethyl)oxy]-5-[4-(methylsulfonyl)phenyl]pyrazine](/img/structure/B1672398.png)